molecular formula C18H24ClN B13416877 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride CAS No. 63905-14-6

3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride

Cat. No.: B13416877
CAS No.: 63905-14-6
M. Wt: 289.8 g/mol
InChI Key: FYANTOKNZNJBQX-UHFFFAOYSA-N
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Description

3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a tertiary amine hydrochloride characterized by a propane backbone substituted with a dimethylamino group, two phenyl groups at the 1-position, and a methyl group at the 2-position. This structure confers unique physicochemical properties, including moderate water solubility (due to the hydrochloride salt) and lipophilicity from the aromatic and alkyl substituents.

Properties

CAS No.

63905-14-6

Molecular Formula

C18H24ClN

Molecular Weight

289.8 g/mol

IUPAC Name

N,N,2-trimethyl-3,3-diphenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H23N.ClH/c1-15(14-19(2)3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H

InChI Key

FYANTOKNZNJBQX-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride typically involves the reaction of 1,1-diphenyl-2-methylpropane with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

One of the most significant applications of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is its role as a precursor or active ingredient in analgesic formulations. Research indicates that derivatives of this compound exhibit potent analgesic effects. For instance, a study highlighted the synthesis of (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, which has shown promising results in clinical trials for pain management .

Neuroprotective Effects

Additionally, compounds derived from this compound have been investigated for their neuroprotective properties. A study focusing on naphthalimide-based organoselenocyanates demonstrated the binding mechanisms of these compounds to DNA, suggesting potential applications in neuroprotection and cancer therapy .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through reactions such as alkylation and acylation. For example, it can be converted into more complex molecules via reactions with electrophiles under controlled conditions .

Case Study: Synthesis Pathways

A detailed examination of synthetic pathways involving this compound reveals several methods for its preparation. One notable method includes reacting dimethylamine with phenylacetone derivatives under acidic conditions to yield substituted diphenyl compounds . This pathway not only highlights the versatility of this compound but also its utility in generating diverse chemical entities.

Synthesis Method Reactants Conditions Yield
AlkylationDimethylamine + PhenylacetoneAcidic mediumHigh
Acylation3-Dimethylamino-1,1-diphenyl-2-methylpropane + Acyl chlorideBase-catalyzedModerate

Materials Science

Polymer Applications

In materials science, derivatives of this compound have been explored for their potential use in polymer chemistry. The compound's ability to act as a building block for polymers can lead to materials with enhanced mechanical properties and thermal stability. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications .

Case Study: Polymer Blends

A recent study evaluated the incorporation of this compound into polyvinyl chloride (PVC) blends to enhance flexibility and impact resistance. The results showed that adding small amounts of this compound significantly improved the mechanical properties of the resulting material .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, allowing it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one Hydrochloride (CAS 5400-92-0)

  • Structural Differences: Contains a ketone group at the 1-position (propanone backbone) versus the propane backbone of the target compound. Additionally, it has only one phenyl group compared to the diphenyl substitution in the target.
  • Physicochemical Properties :
    • Molecular Weight: ~263.78 g/mol (vs. target compound’s estimated ~325.9 g/mol due to additional phenyl and methyl groups).
    • Solubility: High water solubility due to the hydrochloride salt; reduced lipophilicity compared to the diphenyl analog.
  • Applications : Used as a synthetic intermediate in pharmaceuticals. The ketone group may enhance reactivity in condensation or alkylation reactions .

3-(Dimethylamino)-1-phenyl-1-propanone Hydrochloride

  • Structural Differences : Similar to the above but lacks the 2-methyl substitution.
  • Key Data: Molecular Weight: ~249.75 g/mol. Hydrogen Bond Donors/Acceptors: 1/1, similar to the target compound.
  • Pharmacological Relevance : Structural analogs of this compound have been explored for dopamine receptor modulation, though the absence of diphenyl groups may limit blood-brain barrier penetration compared to the target .

Pethidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate HCl)

  • Structural Differences: Features a piperidine ring and ester group instead of a propane backbone. Shares a dimethylamino-like group (methylated nitrogen).
  • Key Data :
    • Molecular Weight: 283.79 g/mol.
    • Applications: Clinically used as an opioid analgesic. The rigid piperidine ring enhances receptor binding affinity, whereas the target’s flexible propane backbone may offer different pharmacokinetic profiles .

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

  • Structural Differences : Replaces phenyl groups with a chlorine atom at the 3-position.
  • Key Data :
    • Molecular Weight: 158.07 g/mol.
    • Topological Polar Surface Area (TPSA): 3.2 Ų (lower than the target’s estimated ~20 Ų due to aromatic rings).
  • Applications : Primarily used as a pharmaceutical intermediate. The chloro-substituent increases electrophilicity, enabling nucleophilic substitution reactions, unlike the target’s aryl-stabilized structure .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents TPSA (Ų) Applications
Target Compound ~325.9 1,1-Diphenyl, 2-methyl ~20 CNS modulation (inferred)
3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one HCl 263.78 1-Phenyl, 2-methyl, ketone ~26 Synthetic intermediate
Pethidine HCl 283.79 Piperidine ring, ester ~38 Opioid analgesic
3-Chloro-N,N-dimethylpropane-1-amine HCl 158.07 Chloro-substituent 3.2 Pharmaceutical intermediate

Key Research Findings and Implications

This property is critical for CNS-targeted drugs but may also increase metabolic stability challenges .

Synthetic Utility : The target’s propane backbone offers flexibility for functionalization, contrasting with rigid analogs like Pethidine. This could enable diversification in drug discovery workflows .

Safety Profiles: Hydrochloride salts of dimethylamino compounds generally exhibit low acute toxicity (e.g., LD50 > 200 mg/kg in rodents), but the diphenyl substitution necessitates further toxicological evaluation .

Biological Activity

3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride (often referred to as DMADPH) is a chemical compound with a complex structure that holds potential therapeutic applications. This article explores its biological activity, including pharmacodynamics, interactions with neurotransmitter systems, and potential therapeutic uses. The information is synthesized from various research studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C18H24ClNC_{18}H_{24}ClN and a molecular weight of approximately 315.85 g/mol. Its structure features a dimethylamino group, two phenyl rings, and a branched alkane chain, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H24ClN
Molecular Weight315.85 g/mol
Chemical ClassAminoalkane
SolubilitySoluble in water

Pharmacodynamics

Research indicates that DMADPH interacts with various neurotransmitter systems, particularly involving acetylcholine receptors due to its dimethylamino moiety. Initial studies suggest that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.

Interaction Studies

Case Studies

  • Animal Models : In vivo studies using animal models have indicated that compounds structurally related to DMADPH can produce significant analgesic effects across various pain models such as the hot plate test and tail-flick test .
  • Neuropharmacology : A study highlighted the dual-action mechanism of similar compounds, suggesting that DMADPH may also affect noradrenergic pathways, which could enhance its analgesic profile .

Exposure Risks

According to the NIOSH Pocket Guide, exposure to DMADPH may lead to respiratory irritation and other systemic effects. The compound is also noted for its potential to hydrolyze in water, which could release harmful byproducts such as hydrogen cyanide under certain conditions .

Recommended Safety Measures

  • Personal Protective Equipment (PPE) : Use appropriate PPE such as gloves and masks when handling.
  • Storage : Store in a cool, dry place away from strong oxidizers and acids to prevent hazardous reactions.

Q & A

Q. What are the established synthetic routes for 3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reaction of diphenylmethane derivatives with methylamine precursors under controlled temperatures (e.g., 40–60°C) to form intermediates.

Amination : Introduction of dimethylamino groups via nucleophilic substitution, often using dimethylamine in polar aprotic solvents like DMF or THF.

Salt Formation : Treatment with HCl in anhydrous ethanol to yield the hydrochloride salt.

Q. Key Considerations :

  • Reaction efficiency depends on stoichiometry and solvent choice (e.g., THF enhances nucleophilicity ).
  • Purity is monitored via TLC and GC, with yields typically ranging from 60–85% .

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
CondensationDiphenylketone, methylamineTHF5070
AminationDimethylamine, K₂CO₃DMF6065
Salt FormationHCl (gaseous)EthanolRT85

Q. How can researchers ensure purity during purification, and what techniques are most effective?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, achieving >95% purity .
  • Chromatography : Silica gel column chromatography with chloroform/methanol gradients (9:1 to 4:1) removes polar impurities .
  • Spectroscopic Monitoring : FTIR and NMR (¹H/¹³C) confirm absence of unreacted starting materials .

Q. What spectroscopic and computational methods are recommended for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm), dimethylamino (δ 2.3–2.5 ppm), and methylpropane backbone (δ 1.1–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 297.2 [M+H]⁺ confirm the molecular formula (C₁₈H₂₄NCl) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the diphenylmethyl group .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in the dimethylamino group .
  • Solvent Polarity : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
  • Computational Validation : DFT calculations (B3LYP/6-311+G*) predict chemical shifts and compare with experimental data .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use (-)-diethyl tartrate or (+)-camphorsulfonic acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Synthesis : Catalytic enantioselective amination with chiral ligands (e.g., BINAP) achieves >90% ee .

Q. Table 2: Enantiomeric Analysis Parameters

MethodConditionsee (%)
Chiral HPLCChiralpak AD-H column, hexane/IPA (80:20)92
Polarimetry[α]²⁵D = +15.6° (c=1, CHCl₃)89

Q. How can reaction pathways be validated when intermediates are unstable?

Methodological Answer:

  • In Situ Monitoring : ReactIR or NMR tracks transient intermediates (e.g., iminium ions) .
  • Quenching Studies : Rapid cooling and trapping with nucleophiles (e.g., NaBH₄) stabilize reactive species .
  • Isotopic Labeling : ¹³C-labeled methylamine traces carbon flow through the synthetic pathway .

Q. What are the best practices for assessing biological activity in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., acetylcholinesterase) .
  • Control Experiments : Compare with known inhibitors (e.g., donepezil) to validate mechanism .

Q. How should researchers handle conflicting data in stability studies (e.g., pH-dependent degradation)?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation products .
  • HPLC-MS Analysis : Quantifies degradation products (e.g., diphenylmethanol at m/z 183.1) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to model shelf-life .

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